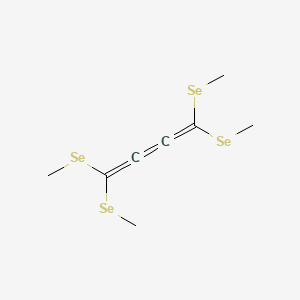
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is a unique organic compound characterized by its butatriene backbone and four methylseleno groups attached at the 1,1 and 4,4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- typically involves the reaction of butatriene with methylselenol in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to substitute the methylseleno groups.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with substituted functional groups in place of the methylseleno groups.
Scientific Research Applications
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- involves its interaction with molecular targets through the selenium atoms. Selenium is known to participate in redox reactions, and the compound can act as a source of selenium in biological systems. The pathways involved include the formation of selenoproteins and the modulation of oxidative stress through the antioxidant properties of selenium.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Butatriene: The parent compound without the methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetrafluoro-: A similar compound with fluorine atoms instead of methylseleno groups.
1,2,3-Butatriene, 1,1,4,4-tetramethyl-: A compound with methyl groups instead of methylseleno groups.
Uniqueness
1,2,3-Butatriene, 1,1,4,4-tetrakis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its biological significance make this compound particularly interesting for research in various fields.
Properties
CAS No. |
526208-97-9 |
|---|---|
Molecular Formula |
C8H12Se4 |
Molecular Weight |
424.1 g/mol |
InChI |
InChI=1S/C8H12Se4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
InChI Key |
AVOFJKIRPHOGRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C(=C=C=C([Se]C)[Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


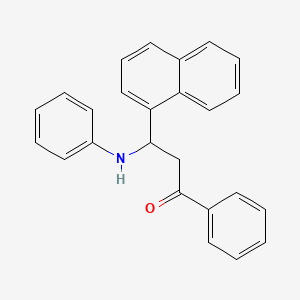
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
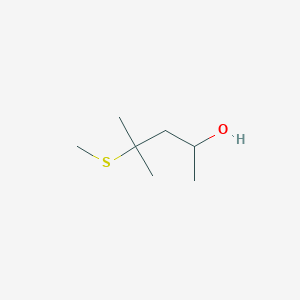

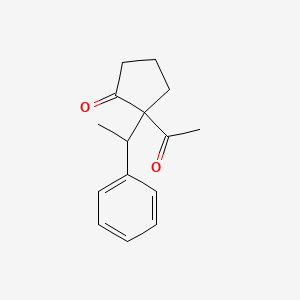
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
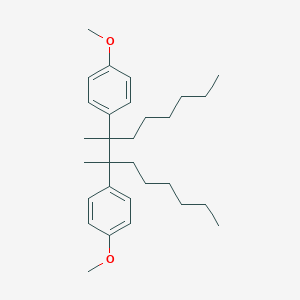

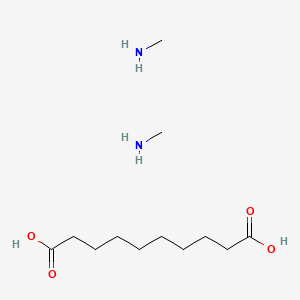
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
